1-Acetyl-2,4-dimethylpyrazolidin-3-one
Description
Significance of Pyrazolidinone Ring Systems in Organic Synthesis
Pyrazolidinone and its derivatives are valuable scaffolds in organic synthesis. The pyrazolidinone ring, a type of γ-lactam, is a structural motif found in various natural products and synthetic compounds with diverse biological activities. akademisains.gov.my The presence of multiple functional groups—a lactam, two nitrogen atoms, and adjacent carbon atoms—allows for a wide range of chemical transformations, making them versatile building blocks for more complex molecules. nih.gov
The synthesis of the pyrazolidinone core is often achieved through the condensation of hydrazines with α,β-unsaturated carbonyl compounds or related precursors. nih.gov These synthetic strategies allow for the introduction of various substituents on the ring, leading to a diverse library of pyrazolidinone derivatives. The stereochemistry of the ring can also be controlled, which is crucial for the development of chiral auxiliaries and stereoselective syntheses.
Contextualization of 1-Acetyl-2,4-dimethylpyrazolidin-3-one within Pyrazolidinone Chemistry
This compound is a specific derivative within the broader family of N-acylated pyrazolidinones. Its structure features a pyrazolidin-3-one (B1205042) core with methyl groups at the 2 and 4 positions and an acetyl group on the 1-position nitrogen. The acetylation of the nitrogen atom, a common modification in heterocyclic chemistry, can significantly influence the electronic properties and reactivity of the parent ring system. mdpi.com
The synthesis of such N-acetylated pyrazolidinones can be conceptually approached through the acetylation of a pre-formed 2,4-dimethylpyrazolidin-3-one ring or by using an acetylated hydrazine (B178648) derivative in the initial cyclization reaction. For instance, the N-acylation of pyrazoline intermediates with reagents like acetic anhydride (B1165640) is a known method to introduce an acetyl group. researchgate.net
Below is a table of related N-acetylated heterocyclic compounds and their reported synthetic precursors, illustrating common synthetic strategies in this chemical space.
| Compound Name | Precursor 1 | Precursor 2 | Reagent | Reference |
| 1-Acetyl-3,5-diphenyl-1H-pyrazole | Benzaldehyde | Acetophenone | Hydrazine hydrate, then acylation | akademisains.gov.my |
| Ethyl 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2,2-difluoropropanoate | N-Allyl-N'-benzylideneacetohydrazide | Ethyl 2-bromo-2,2-difluoroacetate | Palladium catalyst | researchgate.net |
| 3-(4-Acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one | 4-Nitrobenzaldehyde | 4-Aminoacetophenone | Mercaptoacetic acid | rdd.edu.iq |
Research Gaps and Opportunities in the Study of Acetyl-Substituted Pyrazolidinones
A comprehensive review of the scientific literature reveals a notable lack of specific research focused on this compound. While the synthesis and properties of various pyrazolidinones and other N-acetylated heterocycles are well-documented, this particular dimethylated and acetylated derivative appears to be a novel or understudied compound.
This information gap presents several research opportunities:
Synthesis and Characterization: There is a clear need for the development and optimization of a synthetic route to produce this compound. Subsequent detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide fundamental data about its structure and properties.
Reactivity Studies: The interplay of the acetyl group and the two methyl substituents on the pyrazolidinone ring could lead to unique reactivity. Investigating its behavior in various organic reactions could uncover new synthetic methodologies.
Biological Screening: Given the established biological activities of other pyrazolidinone derivatives, this compound and related compounds are promising candidates for biological screening to assess their potential as therapeutic agents.
The exploration of such novel derivatives is crucial for expanding the chemical space of pyrazolidinone chemistry and potentially discovering new compounds with valuable applications.
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-acetyl-2,4-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-5-4-9(6(2)10)8(3)7(5)11/h5H,4H2,1-3H3 |
InChI Key |
VBXXXSKVOIOFBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(N(C1=O)C)C(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Acetyl 2,4 Dimethylpyrazolidin 3 One
Nucleophilic Reactivity at Carbonyl and Ring Positions
The structure of 1-acetyl-2,4-dimethylpyrazolidin-3-one features two carbonyl groups and nitrogen atoms within the pyrazolidinone ring, which can exhibit nucleophilic character. The reactivity of the two nitrogen atoms in the cyclic hydrazide structure of 3-pyrazolidinones is a key aspect of their chemistry. researchgate.net
The nitrogen at the 1-position (N1), being part of an amide linkage, is generally less nucleophilic due to resonance delocalization of its lone pair with the adjacent acetyl carbonyl group. However, the nitrogen at the 2-position (N2) retains more of its nucleophilic character. This difference in reactivity allows for selective functionalization. For instance, in related pyrazolidinone systems, alkylation often occurs preferentially at the N2 position under basic conditions.
The carbonyl oxygen of the acetyl group and the ring carbonyl can also act as nucleophilic centers, particularly in reactions with strong electrophiles or in metal-catalyzed processes where they can coordinate to the metal center.
Electrophilic Reactivity and Functionalization
The pyrazolidinone ring can be susceptible to electrophilic attack, particularly at the carbon atom alpha to the carbonyl group (C5). Under basic conditions, deprotonation at this position can generate an enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups at the C5 position.
Furthermore, the nitrogen atoms can be targeted by electrophiles. While N1 is less reactive, strong electrophiles can still lead to acylation or alkylation at this position. The more nucleophilic N2 is more readily functionalized.
In a broader context of related heterocyclic systems, such as pyrazin-2(1H)-ones, reactions with Grignard reagents followed by quenching with different electrophiles have been shown to enable the difunctionalization of the ring. nih.gov This highlights the potential for similar multi-component reactions involving the pyrazolidinone scaffold.
Ring-Opening and Rearrangement Reactions
The pyrazolidinone ring, while generally stable, can undergo ring-opening reactions under specific conditions. For instance, strong nucleophiles or harsh acidic or basic conditions can lead to the cleavage of the amide bond within the ring. This can be a strategic step in the synthesis of more complex acyclic or different heterocyclic structures.
Rearrangement reactions are also a possibility, driven by the formation of more stable intermediates or products. libretexts.org For example, under certain thermal or photochemical conditions, rearrangements involving the migration of substituents on the ring could occur. The specific substitution pattern of this compound would influence the feasibility and outcome of such rearrangements. A notable example in related systems is the Payne rearrangement, which involves the reaction of nucleophiles with epoxy alcohols under basic conditions. libretexts.org Another relevant transformation is the Beckmann rearrangement, which converts ketones into amides. libretexts.org
Cascade and Tandem Reactions Involving the Pyrazolidinone Scaffold
The pyrazolidinone scaffold is a valuable building block in cascade and tandem reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. rsc.orgrsc.orgresearchgate.net These reactions often involve a series of intramolecular and intermolecular transformations that proceed sequentially without the isolation of intermediates.
For example, the pyrazolidinone ring can be incorporated into sequences that involve cycloadditions, annulations, or other ring-forming reactions. The presence of multiple reactive sites in this compound makes it a suitable candidate for designing such complex transformations. Research on related pyranopyrazole scaffolds has demonstrated the potential for highly diastereoselective cascade annulation reactions. nih.gov Similarly, post-Ugi cascade reactions have been utilized for the facile construction of hydantoin (B18101) scaffolds. organic-chemistry.org
| Reaction Type | Description | Key Intermediates |
| Domino Protocol | A novel synthesis of highly diverse and functionalized tetrahydro pyranopyrazole scaffolds using chalcone (B49325) epoxide. This process generates three consecutive stereogenic centers. nih.gov | Chalcone epoxide |
| Post-Ugi Cyclization | An efficient two-step Ugi/cyclization sequence to provide hydantoins, where an alkyne group acts as a leaving group under basic conditions. organic-chemistry.org | Ugi product |
| Tandem Michael Addition/Elimination | Novel reactivity of pyridinium (B92312) ylides in reaction with annulated 4-oxothiazolidin-5-ylidenes involving a cascade Michael addition/elimination process. rsc.org | Pyridinium ylides, electron-deficient alkenes |
| Tandem Ring-Opening/Double Ring-Closing | A method for the synthesis of salicyloyl-substituted 1,2,4-triazolo[1,5-a]pyridines from chromone-containing acrylonitriles and acid hydrazides. researchgate.net | Chromone-containing acrylonitriles, acid hydrazides |
Hydride Transfer Mechanisms in Related Systems
Hydride transfer reactions are fundamental processes in organic chemistry. youtube.com In the context of pyrazolidinone-related systems, hydride transfer can play a crucial role in reduction reactions. While direct hydride transfer from this compound itself is not a primary reaction pathway, the pyrazolidinone scaffold can be part of a molecule that participates in or facilitates hydride transfer.
Recent advancements have seen the emergence of hydride shuttle catalysis as a powerful tool for forming C-C bonds. acs.org This involves a Lewis acid capturing a hydride from a donor, which then reduces an activated substrate.
| Hydride Transfer Concept | Description |
| Conventional Hydride Shuttle Catalysis | A borane (B79455) Lewis acid abstracts a hydride from a donor (e.g., an alkylamine), creating a borohydride (B1222165) and an iminium ion pair. The borohydride then reduces an activated substrate. acs.org |
| Inverse Hydride Shuttle Catalysis | The key event is triggered by the delivery of a hydride to a substrate, rather than abstraction from it. acs.org |
Catalytic Transformations Utilizing the Pyrazolidinone Core
The pyrazolidinone core can serve as a ligand or a directing group in various catalytic transformations. The nitrogen and oxygen atoms of the pyrazolidinone can coordinate to a metal catalyst, thereby influencing its reactivity and selectivity.
For example, in C-H activation/functionalization reactions, the pyrazolidinone moiety can direct a metal catalyst to a specific C-H bond, enabling its selective transformation. nih.gov This strategy has been successfully employed for the synthesis of functionalized indoles and bisindoles from pyrazolidinones and 1,3-diynes. nih.gov The ability to control both chemoselectivity and regioselectivity is a significant advantage of this approach.
Furthermore, chiral pyrazolidinone derivatives can be used as chiral auxiliaries or ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The rigid conformation of the pyrazolidinone ring can provide a well-defined chiral environment around the catalytic center.
Advanced Structural Characterization of 1 Acetyl 2,4 Dimethylpyrazolidin 3 One
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Stereochemistry
High-Resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 1-Acetyl-2,4-dimethylpyrazolidin-3-one in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for unambiguous assignment of all proton and carbon signals and provides deep insights into the molecule's conformation and the relative stereochemistry of its chiral center.
The ¹H NMR spectrum is expected to show distinct signals for the three methyl groups: the N1-acetyl methyl, the N2-methyl, and the C4-methyl. The protons on the five-membered ring (C4-H and C5-H₂) would present as a complex multiplet system due to spin-spin coupling. The chemical shifts are influenced by the electronic environment and the molecule's preferred conformation.
The ¹³C NMR spectrum would complement this by showing distinct resonances for all seven carbon atoms, including the two carbonyl carbons (acetyl and ring amide), the three methyl carbons, and the two methylene and methine carbons of the pyrazolidinone ring.
Two-dimensional NMR techniques are crucial for piecing together the structural puzzle.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, confirming the connectivity of the C4-H — C5-H₂ fragment.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, allowing for definitive carbon assignments.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for confirming the placement of the acetyl group on N1 and the methyl groups on N2 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. NOE correlations between the C4-methyl group and other protons, for instance, can help elucidate the preferred conformation of the pyrazolidinone ring and the orientation of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=O (Acetyl) | - | ~170.5 |
| CH₃ (Acetyl) | ~2.20 (s, 3H) | ~21.5 |
| C=O (Ring) | - | ~175.0 |
| N-CH₃ | ~2.90 (s, 3H) | ~35.0 |
| C4 | ~2.80 (m, 1H) | ~45.0 |
| C4-CH₃ | ~1.25 (d, 3H) | ~15.0 |
| C5 | ~3.40 (m, 2H) | ~50.0 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems. Actual values may vary based on solvent and experimental conditions.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Solid-State Structure
Single-Crystal X-ray Diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a successful SCXRD analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.
This technique is uniquely capable of establishing the absolute stereochemistry of the chiral center at the C4 position without ambiguity, provided a good quality crystal is obtained and anomalous dispersion is utilized. The analysis would confirm the relative orientation of the methyl group at C4 with respect to the rest of the molecule.
Key structural features that would be elucidated include:
Ring Conformation: The five-membered pyrazolidinone ring is not planar and would likely adopt an envelope or twist conformation to minimize steric strain. SCXRD data would precisely define this puckering.
Bond Characteristics: The N1-N2 bond length would be characteristic of a single bond, typically around 1.44 Å. iucr.org The amide bond within the ring (N1-C5) and the acetyl group (N1-C=O) would exhibit partial double bond character, resulting in shorter bond lengths and restricted rotation.
Intermolecular Interactions: The crystal packing would be stabilized by intermolecular forces such as dipole-dipole interactions and van der Waals forces. The analysis would reveal how individual molecules arrange themselves in the crystal lattice.
Table 2: Expected Bond Lengths and Angles from SCXRD Analysis
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| N1-N2 | 1.44 | C5-N1-N2 | ~115 |
| N1-C5 | 1.35 | N1-C5-C4 | ~108 |
| C4-C5 | 1.53 | C5-C4-N(ring) | ~105 |
| C3=O | 1.23 | N2-C3-C4 | ~110 |
| N1-C(acetyl) | 1.38 | N2-N1-C(acetyl) | ~120 |
| C(acetyl)=O | 1.22 | O=C(acetyl)-N1 | ~122 |
Note: Values are generalized based on data from related heterocyclic structures and standard bond lengths. iucr.orgnih.gov
Mass Spectrometry (MS) for Elucidating Fragmentation Patterns and Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₇H₁₂N₂O₂) by providing a highly accurate mass measurement of its molecular ion ([M]⁺ or [M+H]⁺).
Upon electron impact ionization (EI-MS), the molecular ion is expected to be observed, followed by a series of characteristic fragmentation steps. The study of these fragments provides a roadmap to the molecule's structure. research-nexus.net
Predicted key fragmentation pathways include:
Loss of the Acetyl Group: A prominent fragmentation would be the cleavage of the N-acetyl bond, leading to the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da). This is a common pathway for N-acetylated compounds. researchgate.net
Alpha-Cleavage: Cleavage of bonds adjacent to the nitrogen atoms and the carbonyl group is expected. For example, the loss of the C4-methyl group (•CH₃, 15 Da) can occur.
Ring Cleavage: The pyrazolidinone ring itself can undergo fragmentation. Common pathways for cyclic compounds involve the loss of small, stable neutral molecules like CO (28 Da) or ethene (C₂H₄, 28 Da). researchgate.net
Table 3: Plausible Mass Spectrometry Fragments and Their m/z Values
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 156 | [C₇H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |
| 113 | [M - COCH₃]⁺ | Loss of acetyl radical |
| 99 | [M - C₂H₅O]⁺ | Ring fragmentation |
| 84 | [C₄H₆N₂]⁺ | Ring cleavage with loss of CO and CH₃ |
| 70 | [C₃H₄N₂]⁺ | Further fragmentation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Note: The relative abundance of these fragments would depend on the ionization energy and the stability of the resulting ions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These two techniques are complementary and together offer a comprehensive vibrational profile.
For this compound, the spectra would be dominated by vibrations associated with the two carbonyl groups and the various C-H and C-N bonds.
Key expected vibrational bands include:
Carbonyl Stretching (C=O): Two distinct C=O stretching bands are expected. The tertiary amide of the acetyl group (Amide I band) would likely appear at a lower frequency (~1650-1680 cm⁻¹) compared to the ring carbonyl, which is part of a five-membered lactam structure (~1700-1745 cm⁻¹). spectroscopyonline.comlibretexts.org The exact positions can be influenced by ring strain and electronic effects.
C-H Stretching: Vibrations corresponding to the sp³ C-H bonds of the methyl and ring methylene/methine groups would be observed in the 2850-3000 cm⁻¹ region.
C-N Stretching: C-N stretching vibrations for the amide and amine-like structures are expected in the 1200-1400 cm⁻¹ region.
Methyl Bending: Characteristic bending (scissoring and rocking) vibrations for the CH₃ groups would appear in the 1375-1450 cm⁻¹ range.
While FT-IR is particularly sensitive to polar bonds like C=O, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations and can provide additional information about the carbon skeleton.
Table 4: Predicted Key Vibrational Frequencies (FT-IR/Raman)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2850-3000 | C-H Stretch | Methyl, Methylene, Methine |
| ~1710 | C=O Stretch | Ring Amide (Lactam) |
| ~1660 | C=O Stretch | N-Acetyl (Amide I) |
| 1375-1450 | C-H Bend | Methyl Groups |
| 1200-1400 | C-N Stretch | Amide / Ring |
Note: These are approximate ranges. The specific frequencies can provide subtle insights into the molecular conformation and intermolecular interactions. youtube.compitt.edu
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment
Since this compound possesses a stereocenter at the C4 position, it is a chiral molecule that exists as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these enantiomers. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. wikipedia.org
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum is produced only by chiral molecules in the region of their chromophoric absorptions. The key chromophores in this molecule are the two carbonyl groups (amide and acetyl). The interaction of these chromophores with the chiral environment of the C4 center will produce characteristic CD signals, known as Cotton effects. chiralabsxl.com
Stereochemical Assignment: The experimental CD spectrum of an isolated enantiomer can be compared with a spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). A match between the experimental and calculated spectra for a specific configuration (R or S) allows for the confident assignment of the absolute stereochemistry. nih.gov
Conformational Analysis: The sign and intensity of the Cotton effects are highly sensitive to the molecule's conformation. nih.gov Therefore, CD spectroscopy can also be used to study conformational equilibria in solution.
ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength. While CD spectra show distinct peaks, ORD spectra show curves that cross the zero-rotation axis at the wavelength of the CD maximum. Both techniques provide complementary information for stereochemical analysis. wikipedia.org The combination of these chiroptical methods is a powerful, non-destructive way to assign the absolute configuration of chiral pyrazolidinones. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For a compound like 1-Acetyl-2,4-dimethylpyrazolidin-3-one, a DFT study would typically involve optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms.
Once the geometry is optimized, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For instance, in studies of other pyrazole (B372694) derivatives, the HOMO-LUMO gap has been used to evaluate molecular stability and predict reactive centers. researchgate.net
DFT calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is invaluable for predicting how the molecule will interact with other reagents.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT provides a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion, taking into account the forces between atoms.
This simulation, typically spanning nanoseconds or microseconds, generates a trajectory of the molecule's conformations. By analyzing this trajectory, researchers can map out the molecule's "conformational landscape," which reveals the different shapes the molecule can adopt and the energy barriers between them. This is particularly important for a molecule with a flexible five-membered ring and rotatable methyl and acetyl groups. Understanding the accessible conformations is crucial for predicting its interaction with biological targets or its behavior in different solvents. In broader studies of heterocyclic systems, MD simulations have been essential for examining the stability of compound-protein complexes. nih.gov
Transition State Analysis and Reaction Mechanism Elucidation
Computational chemistry is frequently used to explore the pathways of chemical reactions. For the synthesis or subsequent reactions of this compound, transition state analysis can elucidate the step-by-step mechanism.
This process involves locating the high-energy transition state structures that connect reactants to products. By calculating the energy of these transition states, the activation energy for each step can be determined, allowing chemists to predict the most likely reaction pathway. For example, in the synthesis of related heterocyclic compounds, computational analysis has been used to understand why certain isomers are formed preferentially over others by comparing the energies of different reaction intermediates and transition states.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling (Focused on chemical activity, not biological)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity. While often used for biological activity, QSAR can also be applied to predict chemical properties like reactivity or stability.
To develop a QSAR model for a class of compounds including this compound, one would first need experimental data on a specific chemical property for a set of related pyrazolidinone derivatives. Then, various molecular descriptors (e.g., electronic, steric, and topological properties) are calculated for each compound. Statistical methods are used to build a model that predicts the chemical activity based on these descriptors. Such models can be used to screen new, unsynthesized compounds to prioritize those with the most promising chemical characteristics. Studies on pyrazoline and pyrazolone (B3327878) derivatives have successfully used QSAR to correlate structural features with various activities. mdpi.comnih.gov
Table 1: Example Molecular Descriptors for QSAR Studies
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution, reactivity |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |
| Topological | Connectivity Indices | Atomic connectivity and branching |
| Thermodynamic | Heat of Formation | Relative stability |
Conformational Analysis and Stereochemical Prediction
The five-membered pyrazolidinone ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. Conformational analysis of this compound would aim to identify the most stable of these conformations and the energy required to interconvert between them.
The presence of methyl groups at positions 2 and 4, as well as the acetyl group at position 1, introduces stereochemical complexity. These substituents can be in different spatial arrangements relative to the ring, leading to different stereoisomers. Computational methods can predict the relative energies of these isomers, helping to determine which is the most stable and likely to be predominantly formed in a synthesis. For other cyclic systems, computational analysis has been vital in understanding how substituents favor specific ring conformations.
Applications in Advanced Organic Synthesis
1-Acetyl-2,4-dimethylpyrazolidin-3-one as a Chiral Auxiliary or Ligand Precursor
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of subsequent reactions. wikipedia.org The pyrazolidinone framework, when appropriately substituted, has the potential to serve in this capacity. For this compound to function as a chiral auxiliary, it would first need to be resolved into its constituent enantiomers. Once resolved, the chiral pyrazolidinone could be appended to a prochiral substrate. The steric bulk of the dimethylated ring and the electronic nature of the acetyl group could then effectively shield one face of the substrate, directing the approach of a reagent to the opposite face and thereby inducing asymmetry.
While specific studies on this compound as a chiral auxiliary are not prevalent, the principle has been demonstrated with other heterocyclic systems, such as Evans' oxazolidinones. nih.govresearchgate.net The successful application of these related auxiliaries in asymmetric alkylations, aldol (B89426) reactions, and cycloadditions provides a strong rationale for investigating the potential of chiral this compound in similar transformations. researchgate.netscielo.org.mx
Furthermore, chiral pyrazolidinone derivatives can be envisioned as precursors to novel ligands for asymmetric catalysis. The nitrogen and oxygen atoms of the pyrazolidinone ring are capable of coordinating to a metal center, and the chirality of the ligand could be transferred to the catalytic cycle, enabling enantioselective transformations. The synthesis of new chiral ligands based on imidazolidin-4-one (B167674) derivatives for use in copper-catalyzed asymmetric Henry reactions highlights a parallel avenue of research. researchgate.net
Table 1: Representative Applications of Chiral Auxiliaries in Asymmetric Synthesis (Based on Related Heterocyclic Scaffolds)
| Chiral Auxiliary Type | Reaction Type | Diastereomeric/Enantiomeric Excess | Reference |
| Oxazolidinone | Asymmetric Aldol Reaction | >99% de | wikipedia.org |
| Camphorsultam | Asymmetric Diels-Alder | >95% de | wikipedia.org |
| Pseudoephedrine Amide | Asymmetric Alkylation | >98% de | wikipedia.org |
| Imidazolidin-4-one based ligand | Asymmetric Henry Reaction | up to 97% ee | researchgate.net |
This table presents data for well-established chiral auxiliaries to illustrate the potential of such compounds and is not specific to this compound.
Role in the Construction of Complex Heterocyclic Scaffolds
The pyrazolidinone ring is a valuable building block for the synthesis of more complex heterocyclic systems. nih.gov The inherent reactivity of the lactam functionality within the pyrazolidinone core, as well as the potential for functionalization at the nitrogen and carbon atoms, allows for a variety of ring-forming and ring-transformation reactions. For instance, pyrazolo[3,4-d]pyrimidines, which are purine (B94841) analogs of significant pharmacological interest, can be synthesized from pyrazole-o-aminonitriles. nih.gov
In the context of this compound, the N-acetyl group could be hydrolyzed to reveal a secondary amine, which could then participate in cyclization reactions. Alternatively, the carbonyl group of the pyrazolidinone could undergo condensation reactions with suitable partners to construct fused or spirocyclic systems. The methyl groups at the 2 and 4 positions would be expected to influence the regioselectivity of these reactions through steric hindrance. Research on the synthesis of new heterocyclic systems fused at the pyrazolo[3,4-c]-2,7-naphthyridine core demonstrates the utility of the pyrazole (B372694) moiety in building intricate molecular architectures. researchgate.net
Utilization in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are a cornerstone of modern green and efficient synthesis. beilstein-journals.org Pyrazole and its derivatives have been extensively used in MCRs to generate libraries of structurally diverse and biologically active molecules. nih.govrsc.org
This compound could potentially be employed as a key component in novel MCRs. The reactive sites within the molecule, including the enolizable protons alpha to the carbonyl group and the nucleophilic nitrogen atoms (following deacetylation), could participate in a variety of MCRs, such as the Ugi or Passerini reactions, after suitable functional group manipulation. The development of MCRs for the synthesis of alkaloid-based compounds showcases the power of this approach in rapidly assembling molecular complexity. nih.gov
Table 2: Examples of Heterocycles Synthesized via Multi-Component Reactions (Illustrative)
| MCR Type | Reactants | Resulting Heterocycle | Reference |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine | mdpi.com |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone | beilstein-journals.org |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | beilstein-journals.org |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | beilstein-journals.org |
This table provides examples of well-known MCRs and is intended to be illustrative of the types of reactions where a pyrazolidinone derivative might be employed.
As a Building Block for Supramolecular Assemblies
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. nih.gov The design of molecules capable of self-assembly into well-defined supramolecular architectures is a major goal in this field. The pyrazolidinone scaffold possesses features that make it an attractive building block for supramolecular chemistry. The amide functionality can participate in hydrogen bonding, a key interaction in directing self-assembly.
This compound, with its hydrogen bond accepting carbonyl groups and potential for further functionalization, could be engineered to form specific supramolecular structures. For example, the introduction of additional recognition sites onto the pyrazolidinone ring could lead to the formation of molecular capsules, rosettes, or extended networks. The synthesis of supramolecular coordination polymers based on 1H-pyrazolo[3,4-b]pyridin-3-amine demonstrates the ability of pyrazole-containing units to form extended structures through coordination and hydrogen bonding. nih.gov
Application in Materials Chemistry (e.g., polymerizable monomers, sensing)
The properties of the pyrazolidinone ring also suggest its potential use in materials chemistry. If a polymerizable group, such as a vinyl or acryloyl moiety, were to be introduced into the this compound structure, it could serve as a monomer for the synthesis of novel polymers. youtube.comyoutube.comyoutube.com The resulting polymers could exhibit interesting properties due to the presence of the polar and rigid pyrazolidinone units in the polymer backbone or as pendant groups. The synthesis of pyrazinacene conjugated polymers, while structurally distinct, illustrates the ongoing interest in incorporating nitrogen-containing heterocycles into advanced polymeric materials. nih.govrsc.org
Furthermore, the pyrazolidinone scaffold could be incorporated into chemosensors. By attaching a fluorophore or chromophore to the pyrazolidinone ring, a sensor could be designed where the binding of a specific analyte to the pyrazolidinone unit would result in a change in the optical properties of the molecule. The development of such sensors is a vibrant area of research with applications in environmental monitoring and medical diagnostics.
Derivatives and Analogues of 1 Acetyl 2,4 Dimethylpyrazolidin 3 One
Synthesis and Reactivity of N-Acyl and N-Alkyl Pyrazolidinone Derivatives
The nitrogen atoms of the pyrazolidinone ring are key handles for synthetic modification. N-acylation and N-alkylation introduce a diverse range of functional groups that significantly alter the molecule's characteristics.
The synthesis of N-acyl pyrazolidinone derivatives is often achieved through the reaction of a pyrazolidinone with an acylating agent, such as an acid chloride or anhydride (B1165640). csic.es Eco-friendly methods, including microwave-assisted synthesis and ball mill grinding, have been developed to produce N-acyl pyrazoles from carbohydrazides and 1,3-diketones with high yields. nih.govresearchgate.net These methods are suitable for a range of substrates, including those with bulky aromatic groups. nih.gov The N-acyl hydrazone moiety, a key feature in many of these derivatives, is a privileged structure in medicinal chemistry and can be synthesized by condensing hydrazides with aldehydes. nih.govnih.govmdpi.com
N-alkylation of the pyrazolidinone core can be accomplished through several routes. A common method involves the reductive amination of aldehydes or ketones at the N(1) position. researchgate.netarkat-usa.org Another approach is the direct alkylation of the amidic N(2) with alkyl halides in the presence of a base. researchgate.net This stepwise functionalization allows for the creation of fully substituted pyrazolidinones. arkat-usa.org For instance, 5-(2-aminoethyl) substituted 3-pyrazolidinones have been synthesized in a multi-step process starting from methyl acrylate, involving Michael addition, N-protection, hydrolysis, and cyclization. arkat-usa.org
The reactivity of these derivatives is heavily influenced by the nature of the N-substituents. N-acyl pyrazolidines can undergo reactions like the Vilsmeier-Haack reaction to form fused heterocyclic systems. csic.es The N-acyl hydrazone functionality is particularly reactive and serves as a versatile intermediate. nih.govrsc.org The stability of the imine double bond in N-acyl hydrazones, which typically adopts an E-configuration, is a critical factor in their reactivity. nih.govmdpi.com
Table 1: Selected Synthetic Methods for N-Acyl and N-Alkyl Pyrazolidinone Derivatives
| Derivative Type | Synthetic Method | Reagents | Key Features | References |
|---|---|---|---|---|
| N-Acyl | Acylation | Acid chlorides, Anhydrides | Direct functionalization of the pyrazolidinone nitrogen. | csic.es |
| N-Acyl | Condensation | Aromatic carbohydrazides, 1,3-Diketones | Eco-friendly options like ball milling and microwave synthesis are available. | nih.govresearchgate.net |
| N-Acyl Hydrazone | Condensation | Hydrazides, Aromatic aldehydes | Convenient and efficient method for creating the NAH moiety. | nih.gov |
| N-Alkyl | Reductive Amination | Aldehydes/Ketones, NaBH₄/NaBH₃CN | Effective for introducing primary alkyl groups at N(1). | researchgate.net |
| N-Alkyl | Alkylation | Alkyl halides, K₂CO₃ | Allows for substitution at the amidic N(2) position. | researchgate.net |
Exploration of Substituent Effects on Chemical Properties and Reactivity
Substituents on the pyrazolidinone ring exert profound control over the molecule's electronic properties, and consequently, its reactivity and physical characteristics. These effects can be broadly categorized as inductive and resonance effects. ucsb.edulumenlearning.com
Inductive effects are transmitted through sigma bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups, such as halogens or nitro groups, decrease the electron density of the ring, making it less reactive towards electrophiles. lumenlearning.comlibretexts.org Conversely, electron-donating groups, like alkyl groups, increase the electron density and activate the ring. ucsb.edufiveable.me
Resonance effects involve the delocalization of electrons through the π-system. ucsb.edu Substituents with lone pairs, such as hydroxyl or amino groups, can donate electron density to the ring via resonance, which typically has a stronger influence than their inductive withdrawal. libretexts.org The position of substituents is crucial; for instance, in five-membered N-heterocycles, the location of endocyclic nitrogen atoms relative to a substituent has a significant impact on its electron-donating or -withdrawing properties. rsc.org
In the context of pyrazolidinones, these electronic effects dictate reaction outcomes. For example, in catalytic reactions to form fused pyrazolidinone systems, substrates with electron-withdrawing groups may react faster than those with electron-donating groups under certain conditions. nih.gov However, in other transformations, both types of groups may be well-tolerated without a significant difference in reaction rate. nih.gov The choice of substituents can also influence the stability of intermediates, thereby directing the course of a reaction. lumenlearning.comfiveable.me
Table 2: Influence of Substituent Electronic Effects on Pyrazolidinone Reactivity
| Substituent Type | Electronic Effect | Impact on Aromatic/Heterocyclic Ring | Consequence for Reactivity | References |
|---|---|---|---|---|
| Alkyl groups (-R) | Inductive Donating | Increases electron density | Activates the ring towards electrophilic attack. | ucsb.edufiveable.me |
| Halogens (-F, -Cl, -Br) | Inductive Withdrawing / Resonance Donating | Net effect is electron withdrawal (deactivating). | Decreases reactivity compared to benzene, but can direct substitution. | lumenlearning.comlibretexts.org |
| **Nitro (-NO₂) ** | Inductive & Resonance Withdrawing | Strongly decreases electron density | Deactivates the ring towards electrophilic attack. | lumenlearning.comlibretexts.org |
| Hydroxyl (-OH), Alkoxy (-OR) | Inductive Withdrawing / Resonance Donating | Strongly donates electron density | Activates the ring towards electrophilic attack. | lumenlearning.comlibretexts.org |
Bicyclic and Spirocyclic Pyrazolidinone Frameworks
Fusing the pyrazolidinone ring with other cyclic structures creates bicyclic and spirocyclic frameworks, which introduce three-dimensional complexity and are of significant interest for their potential applications. nih.govnih.gov
Bicyclic pyrazolidinones can be synthesized through various cyclization strategies. A prominent method is the [3+2] cycloaddition reaction between an azomethine imine (a 1,3-dipole generated from a pyrazolidinone) and a ketene. nih.govresearchgate.net This approach can be catalyzed by alkaloids to achieve high enantioselectivity. nih.gov Another powerful technique involves the intramolecular π-cyclization of exocyclic N-acylhydrazonium ions. ru.nl These cationic intermediates, generated in situ, can be trapped by a tethered nucleophile like an allyl or propargyl silane (B1218182) to form the second ring. ru.nlresearchgate.net Such bicyclic structures are found in molecules with a range of biological activities. nih.govnih.gov
Spirocyclic pyrazolidinones, where a single carbon atom is shared between the pyrazolidinone and another ring, are also accessible through cycloaddition reactions. nih.gov For example, the reaction of in-situ generated azomethine ylides with exocyclic alkenes derived from ketones is a key strategy for producing spirocyclic pyrrolidines, a class that can be fused to a pyrazolidinone core. nih.gov These synthetic routes provide access to complex, three-dimensional molecules that are valuable as building blocks in drug discovery. nih.govdigitellinc.comresearchgate.net
Table 3: Synthetic Approaches to Bicyclic and Spirocyclic Pyrazolidinones
| Framework Type | Synthetic Strategy | Key Intermediates | Typical Reaction | References |
|---|---|---|---|---|
| Bicyclic | [3+2] Cycloaddition | Azomethine imines, Ketenes | Alkaloid-catalyzed reaction for asymmetric synthesis. | nih.govresearchgate.net |
| Bicyclic | Intramolecular π-Cyclization | Exocyclic N-acylhydrazonium ions | Acid-induced ring closure onto a tethered π-nucleophile. | ru.nlresearchgate.net |
| Spirocyclic | [3+2] Cycloaddition | Azomethine ylides, Exocyclic alkenes | Reaction between an electron-deficient alkene and an in-situ generated ylide. | nih.gov |
| Spirocyclic | Oxidative C-N Bond Formation | 1,3-Dicarbonyls, Hydrazines | Iodine-mediated one-pot reaction. | nih.gov |
Heteroatom-Substituted Analogues
The synthesis of analogues where ring atoms of the pyrazolidinone are replaced by other heteroatoms introduces further structural and functional diversity. These heteroannulated systems can exhibit unique chemical and biological properties. mdpi.com
While direct analogues of 1-acetyl-2,4-dimethylpyrazolidin-3-one with heteroatom substitutions are not extensively detailed in the provided context, the synthesis of related heteroannulated pyrazoles is well-established. For example, pyranopyrazoles can be synthesized through one-pot, multi-component reactions. mdpi.com The transformation of other heterocyclic rings, such as oxazoles, into pyrazoles upon reaction with hydrazine (B178648) demonstrates the feasibility of interconverting heterocyclic systems. mdpi.com
The general principles of heterocyclic chemistry allow for the conceptual design of such analogues. For instance, replacing a nitrogen atom with oxygen would lead to an oxadiazolidinone, while substitution with sulfur would yield a thiadiazolidinone. The synthesis of these structures would likely rely on cyclization reactions of appropriately functionalized hydrazine precursors containing the desired heteroatom within the backbone. The reactivity and stability of these analogues would be significantly influenced by the nature of the incorporated heteroatom.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Strategies for Pyrazolidinone Derivatives
The construction of the pyrazolidinone core and its derivatives has been a subject of intense research, leading to the development of several innovative synthetic methodologies.
The classical and most direct route to 3-pyrazolidinones involves the treatment of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648) hydrate. acs.org However, contemporary research focuses on more sophisticated and efficient approaches. One such advancement is the use of multicomponent reactions (MCRs), which offer a powerful tool for building molecular complexity in a single step from multiple starting materials. youtube.com For instance, an efficient, green, and facile three-component reaction for preparing pyrano[2,3-c]pyrazole derivatives has been developed using 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, ethyl acetoacetate, and malononitrile (B47326) in the presence of ZnO Nanoparticles, resulting in high yields and shorter reaction times. nih.gov
Another significant trend is the application of visible light-promoted synthesis. An effective, visible-light-driven method for the synthesis of N-(β-amino)pyrazolidin-3-ones from N-aryl glycine (B1666218) and azomethine imines has been reported. This additive-free protocol uses blue light at room temperature, enabling a radical-mediated cascade reaction that produces a diverse range of pyrazolidinones in high yields. bohrium.com
Furthermore, catalyst-controlled divergent reactions are emerging as a sophisticated strategy to access diverse heterocyclic scaffolds from the same starting materials. For example, by carefully selecting the catalytic system, pyrazolidinones can react with 3-alkynyl-3-hydroxyisoindolinones to selectively produce three distinct nitrogen-containing heterocycles. nih.gov This highlights a move towards highly selective and versatile synthetic transformations.
Rhodium-catalyzed [3+3]-annulation reactions between enoldiazoacetates and azomethine imines have also been developed, providing a highly regio- and diastereoselective route to bicyclic pyrazolidinone derivatives. acs.org These advanced methods underscore a continuous effort to create more efficient, selective, and complex pyrazolidinone structures.
Exploration of Sustainable and Eco-Friendly Synthetic Routes
In line with the growing emphasis on green chemistry, the development of sustainable and eco-friendly synthetic methods for pyrazolidinone derivatives is a major research focus.
Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in this area. It often leads to shorter reaction times, higher yields, and can be performed in the absence of traditional organic solvents. nih.gov For example, a one-pot, microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones has been established, demonstrating the efficiency of this technique for creating complex heterocyclic systems. youtube.com The use of microwave irradiation has been shown to significantly reduce reaction times and increase yields compared to conventional heating methods for the synthesis of various pyrazolopyridine derivatives. acs.org
The use of water as a solvent is another cornerstone of green chemistry, and its application in pyrazolidinone synthesis is being actively explored. While the solubility of organic reagents in water can be a challenge, the use of surfactants to form micelles that act as nanoreactors is a promising solution. youtube.com This "Chemistry in Water" approach allows for organic reactions to be carried out in an aqueous medium, significantly reducing the reliance on volatile and often toxic organic solvents. youtube.com
Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant step towards sustainable synthesis. An eco-friendly, catalyst-free approach for the synthesis of new mono- and bis-pyrazole derivatives has been reported, highlighting the potential for greener synthetic protocols. nih.gov One-pot syntheses under solvent-free conditions, often activated by microwave irradiation, are also being developed to create pyrazole (B372694) derivatives from their carbonyl precursors in high yields and with short reaction times. researchgate.netdiva-portal.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and selective alternative to traditional chemical synthesis. While still an emerging area for pyrazolidinones, the development of biocatalytic methodologies for related nitrogen-containing heterocycles, such as the synthesis of asymmetric pyrazines using L-threonine dehydrogenase, points towards the future potential of this technology in pyrazolidinone synthesis. nih.gov
| Green Chemistry Approach | Key Advantages | Example Application in Pyrazolidinone/Pyrazole Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. | One-pot synthesis of pyrazolo[1,5-a]pyrimidinones. youtube.com |
| Synthesis in Aqueous Media | Reduced use of organic solvents, improved safety. | Use of micellar technology for organic reactions in water. youtube.com |
| Catalyst-Free Synthesis | Avoids toxic or expensive catalysts, simplifies purification. | Eco-friendly, catalyst-free synthesis of mono- and bis-pyrazole derivatives. nih.gov |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Synthesis of asymmetric pyrazines using L-threonine dehydrogenase. nih.gov |
Advancements in Spectroscopic and Computational Techniques for Complex Pyrazolidinone Structures
The unambiguous characterization of complex molecular architectures is crucial for understanding their properties and reactivity. Modern spectroscopic and computational methods play a pivotal role in the structural elucidation of pyrazolidinone derivatives.
X-ray crystallography remains the gold standard for determining the three-dimensional structure of crystalline compounds. It provides precise information on bond lengths, bond angles, and stereochemistry. For instance, comparative X-ray structural investigations of different pyrazolone (B3327878) derivatives have been used to understand the planarity of the pyrazole ring and the nature of intermolecular interactions, such as hydrogen bonding. youtube.com
Mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of pyrazolidinone derivatives, especially in complex mixtures or biological samples. acs.org High-resolution mass spectrometry (HRMS) is increasingly used for the structural elucidation of unknown compounds due to its ability to provide highly accurate mass measurements. rsc.orgyoutube.com Advanced techniques like trapped ion mobility spectrometry combined with high-resolution mass spectrometry can even separate isomeric compounds, which is a significant advantage when dealing with complex reaction mixtures. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. rsc.org While standard 1D and 2D NMR techniques are routinely used, advancements are continually being made to tackle more complex structures and to increase throughput. nih.gov Machine learning frameworks are being developed to automate the process of structure elucidation from routine 1D NMR spectra, which has the potential to significantly accelerate the discovery of new compounds. rsc.org
Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data. DFT calculations can be used to predict geometric parameters (bond lengths, dihedral angles), electronic properties (dipole moment, HOMO-LUMO energies), and thermodynamic properties (heat of formation). nih.gov These calculations can provide insights into the reactivity and stability of different pyrazolidinone derivatives and can help in understanding reaction mechanisms. nih.gov Computational modeling is also used to study intermolecular interactions, which is crucial for understanding the biological activity of these compounds. researchgate.net
| Technique | Information Provided | Recent Advancements |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry. | Used to compare the crystallographic behavior of different pyrazolone derivatives. youtube.com |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, quantification. | LC-MS/MS for high-throughput analysis; HRMS and ion mobility for isomer separation and unknown identification. acs.orgrsc.orgyoutube.comacs.org |
| NMR Spectroscopy | Connectivity, stereochemistry, dynamic processes in solution. | Machine learning for automated structure elucidation; high-throughput screening methods. nih.govrsc.org |
| Computational Chemistry (DFT) | Geometric and electronic structure, thermodynamic properties, reaction mechanisms. | Used to compute a wide range of properties for pyranopyrazole derivatives to support experimental findings. nih.gov |
Integration with Flow Chemistry and Automation in Synthesis
The integration of flow chemistry and automation is revolutionizing the synthesis of organic compounds, including heterocyclic systems like pyrazolidinones. This approach offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability.
Flow chemistry , or continuous flow processing, involves performing chemical reactions in a continuously flowing stream through a network of tubes and reactors. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher selectivity, and enhanced safety, especially when dealing with hazardous reagents or highly exothermic reactions. nih.govdiva-portal.org The synthesis of various heterocyclic compounds, including pyrazoles, has been successfully demonstrated using flow reactors, often with dramatically reduced reaction times compared to batch methods. nih.gov For example, a flow process for the synthesis of pyrazolopyrimidinone (B8486647) derivatives reduced the reaction time from 9 hours in batch to just 16 minutes. nih.gov
The small footprint of flow reactors and the ability to "telescope" multiple reaction steps without isolating intermediates make this technology particularly attractive for the rapid synthesis of compound libraries for drug discovery. acs.org The development of integrated flow systems that combine synthesis, purification, and in-line analysis (e.g., NMR, FT-IR) is a key area of advancement, enabling real-time reaction monitoring and optimization. nih.gov
Automation and high-throughput synthesis are closely linked to flow chemistry and are becoming increasingly important in modern chemical research. Automated synthesis platforms can perform a large number of reactions in parallel, which is invaluable for the rapid exploration of chemical space and the optimization of reaction conditions. researchgate.net High-throughput synthesis methods have been developed for related pyrazole derivatives, such as pyrazolo[3,4-d]dihydropyrimidines, allowing for the efficient generation of diverse compound libraries. youtube.comrsc.org The combination of automated synthesis with high-throughput screening for biological activity can significantly accelerate the drug discovery process.
| Technology | Key Features | Relevance to Pyrazolidinone Synthesis |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability, reaction telescoping. | Enables rapid and efficient synthesis of pyrazole and related heterocyclic scaffolds with reduced reaction times. nih.gov |
| Automation & High-Throughput Synthesis | Parallel synthesis of multiple compounds, rapid reaction optimization. | Facilitates the generation of diverse libraries of pyrazole derivatives for screening purposes. youtube.comrsc.org |
| Integrated Systems | Combination of synthesis, purification, and in-line analysis. | Allows for real-time monitoring and optimization of pyrazolidinone synthesis. nih.gov |
Potential in Catalysis and Methodological Development
Beyond being synthetic targets, pyrazolidinone derivatives are increasingly being recognized for their potential as catalysts and as key structural motifs in the development of new synthetic methodologies.
Organocatalysis , which utilizes small organic molecules to catalyze chemical reactions, is a rapidly growing field, and chiral pyrazolidinones have shown promise in this area. For example, chiral pyrazolidin-3-ones have been employed as efficient catalysts in promoting Diels-Alder reactions. rsc.org The development of organocatalytic methods for the asymmetric synthesis of pyrazolidine (B1218672) derivatives, using chiral amines as catalysts, has also been reported, providing a direct route to enantiomerically enriched products. nih.govrsc.org
Pyrazolidinones as directing groups are also a significant area of research. The NH moiety of the pyrazolidinone ring can act as a traceless directing group in C-H activation/functionalization reactions, enabling the construction of diverse and complex nitrogen-containing heterocyclic frameworks. nih.gov This strategy has been used to synthesize N-substituted indoles and pyrazolo[1,2-a]pyrazolones. nih.gov The ability to control the reaction pathway by choosing the appropriate catalytic system allows for divergent synthesis, where different products can be obtained from the same starting materials. nih.gov
The use of pyrazolidinone-based ligands in metal catalysis is another promising avenue. The pyrazolidinone scaffold can be functionalized to create ligands that coordinate with metal centers, leading to catalysts with tunable electronic and steric properties. While research in this area is still developing for pyrazolidinones specifically, the extensive use of related pyrazole-based ligands in coordination chemistry and catalysis suggests significant potential. bohrium.comdiva-portal.org
In methodological development , pyrazolidinones serve as versatile building blocks for the synthesis of a wide array of other heterocyclic systems. For example, catalyst-controlled divergent reactions of pyrazolidinones with other reagents have been used to construct tetrahydropyrimidinones and 3-acylindoles. nih.gov The ability to selectively activate and break either the N-N bond or a C-H bond of the pyrazolidinone ring opens up new possibilities for creating novel molecular architectures.
| Application Area | Description | Example |
| Organocatalysis | Use of chiral pyrazolidinones as catalysts for asymmetric reactions. | Chiral pyrazolidin-3-ones catalyzing Diels-Alder reactions. rsc.org |
| Directing Groups | The NH moiety directs C-H activation for the synthesis of other heterocycles. | Rh(III)-catalyzed [4+1] annulation of pyrazolidinones to form pyrazolo[1,2-a]indazolones. nih.gov |
| Ligand Development | Functionalized pyrazolidinones as ligands for metal catalysts. | Pyrazolone-based ligands are used in a variety of catalytic applications. bohrium.com |
| Methodological Development | Pyrazolidinones as synthons for constructing other heterocyclic systems. | Catalyst-controlled synthesis of tetrahydropyrimidinones and 3-acylindoles from pyrazolidinones. nih.gov |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1-Acetyl-2,4-dimethylpyrazolidin-3-one, and what key reaction parameters influence yield?
- Methodology : A common approach involves nucleophilic substitution or cyclization reactions. For example, describes a protocol using DMF as a solvent, potassium carbonate as a base, and heating at 150°C for 20 hours. Yield optimization depends on stoichiometric ratios (e.g., 1:1.04 molar ratio of aldehyde to dialkylamine) and purification via ethyl acetate extraction . highlights the impact of reaction conditions (e.g., 550°C under reduced pressure) on cyclization efficiency, with yields varying from 6% to 80% depending on temperature and pressure .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodology :
- NMR : provides a template for ¹H NMR analysis in DMSO-d₆, with characteristic peaks for acetyl groups (~10.01 ppm) and aromatic protons (δ 7.61–6.75 ppm) .
- XRD : SHELX software ( ) is widely used for crystallographic refinement. For small molecules, SHELXL can resolve bond lengths and angles with precision, even for high-resolution or twinned data .
Q. What are the known stability profiles of this compound under different storage and reaction conditions?
- Methodology : Stability testing requires monitoring degradation via HPLC () under accelerated conditions (e.g., 40°C/75% RH). notes that residual solvents (e.g., acetic acid) in the final product can affect stability; thus, buffer solutions (pH 6.5 ammonium acetate) are recommended for analytical standardization .
Q. What analytical techniques are recommended for purity assessment and regulatory compliance?
- Methodology :
- TLC : Used to track reaction progress (e.g., ethyl acetate/hexane mobile phase) as described in .
- HPLC : and emphasize gradient elution methods with UV detection for quantifying impurities ≤0.1% .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology : Density Functional Theory (DFT) calculations can simulate reaction pathways. For example, PubChem-derived molecular descriptors ( ) like HOMO-LUMO gaps help predict electrophilic/nucleophilic sites. Coupled with SHELX-refined crystallographic data ( ), these models validate stereoelectronic effects .
Q. What strategies optimize enantioselective synthesis of pyrazolidinone derivatives?
- Methodology : suggests chiral auxiliaries or asymmetric catalysis. For instance, using (S)- or (R)-proline-derived catalysts in cycloaddition reactions can achieve >90% enantiomeric excess (ee). Microwave-assisted synthesis () further enhances stereocontrol by reducing side reactions .
Q. How can researchers resolve contradictions in reported crystallographic data for structurally similar compounds?
- Methodology : and highlight discrepancies in bond lengths due to twinning or disorder. Using SHELXD for structure solution and Olex2 for visualization improves accuracy. Cross-validate with solid-state NMR () to confirm hydrogen-bonding networks .
Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?
- Methodology : identifies solvent selection (e.g., toluene vs. DMF) and exothermicity control as critical factors. Batch reactors with reflux condensers () mitigate safety risks, while DOE (Design of Experiments) optimizes parameters like heating rate and stirring efficiency .
Q. How can bioactivity studies be designed based on structural analogs of this compound?
- Methodology : demonstrates SAR (Structure-Activity Relationship) studies using pyrazolidinone derivatives. For example, substituting the acetyl group with thioamide moieties () enhances acetylcholinesterase inhibition. In vitro assays (e.g., IC₅₀ measurements) validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
